N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide
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Overview
Description
N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is a type of acetylcholinesterase inhibitor that has been shown to have significant effects on the central nervous system. In
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide involves the reaction of 2-(4-bromophenyl)acetic acid with N-([2,3'-bipyridin]-5-ylmethyl)amine in the presence of a coupling agent to form the desired product.
Starting Materials
2-(4-bromophenyl)acetic acid, N-([2,3'-bipyridin]-5-ylmethyl)amine, Coupling agent (e.g. EDC, HATU, DIC)
Reaction
Step 1: Dissolve 2-(4-bromophenyl)acetic acid (1.0 equiv) and N-([2,3'-bipyridin]-5-ylmethyl)amine (1.2 equiv) in a suitable solvent (e.g. DMF, DMSO) under nitrogen atmosphere., Step 2: Add the coupling agent (1.2 equiv) to the reaction mixture and stir at room temperature for 2-4 hours., Step 3: Quench the reaction by adding water and extract the product with an organic solvent (e.g. ethyl acetate, dichloromethane)., Step 4: Purify the crude product by column chromatography or recrystallization to obtain N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide as a white solid.
Mechanism Of Action
The mechanism of action of N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine in the brain, which is an important neurotransmitter involved in cognitive function. By inhibiting this enzyme, N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide can increase the levels of acetylcholine in the brain, which can improve cognitive function in Alzheimer's patients.
Biochemical And Physiological Effects
N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide has been shown to have significant biochemical and physiological effects on the central nervous system. This compound can increase the levels of acetylcholine in the brain, which can improve cognitive function in Alzheimer's patients. Additionally, N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide has been shown to have neuroprotective effects, which can help to prevent the degeneration of neurons in the brain.
Advantages And Limitations For Lab Experiments
One of the major advantages of using N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide in lab experiments is its ability to inhibit acetylcholinesterase, which makes it a valuable tool for studying the role of acetylcholine in the brain. However, one of the limitations of using this compound is that it can be toxic at high doses, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide. One area of research could focus on developing new derivatives of this compound that have improved pharmacological properties. Another area of research could focus on studying the neuroprotective effects of this compound in more detail. Additionally, research could be conducted to explore the potential applications of N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide in the treatment of other neurological disorders.
Scientific Research Applications
N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide has been extensively studied for its potential applications in the treatment of Alzheimer's disease. This compound has been shown to inhibit acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the brain. By inhibiting this enzyme, N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide can increase the levels of acetylcholine in the brain, which can improve cognitive function in Alzheimer's patients.
properties
IUPAC Name |
2-(4-bromophenyl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O/c20-17-6-3-14(4-7-17)10-19(24)23-12-15-5-8-18(22-11-15)16-2-1-9-21-13-16/h1-9,11,13H,10,12H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFCRVJCJFSTGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)CC3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide |
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